Trioxidanylphosphane
Description
Trioxidanylphosphane is a phosphorus-based compound hypothesized to consist of a phosphane (PH₃) backbone substituted with three oxidanyl (O⁻) groups. Theoretical studies posit that its electronic configuration and bonding may resemble phosphoric acid derivatives or phosphorus-nitrogen analogs like phosphazenes, though direct comparisons require further investigation .
Properties
IUPAC Name |
trioxidanylphosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H3O3P/c1-2-3-4/h1H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYKRUNDMOWRXON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OOOP | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H3O3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
81.996 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- This compound’s +5 oxidation state aligns with phosphazenes and phosphoric acid, but its lack of stabilizing ligands (e.g., aromatic rings in PPh₃ or nitrogen bridges in phosphazenes) may render it less stable .
- Phosphazenes exhibit robust thermal stability due to their cyclic P-N backbone, whereas this compound’s P-O bonds could confer hydrolytic sensitivity akin to phosphorus oxyacids.
Key Observations :
- Phosphazene synthesis () involves controlled substitution on a preformed cyclotriphosphazene core, requiring days for completion in tetrahydrofuran (THF) with triethylamine as a base . In contrast, this compound’s synthesis would likely demand stringent oxidation conditions due to the instability of intermediate phosphorus species.
- Purification challenges for this compound (hypothetical) mirror those of phosphazenes, where column chromatography is essential to isolate pure products .
Key Observations :
- This compound’s acidity (from P-OH groups) may exceed that of phosphoric acid, but its oxidizing power could limit practical use. Phosphazenes, however, leverage tunable reactivity at phosphorus centers for material science applications .
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